2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid
Description
This compound features a fluorenylmethoxycarbonyl (Fmoc) -protected piperidine ring linked to a 4-methylimidazole moiety with a carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its base-labile nature . The piperidine ring contributes basicity and conformational flexibility, while the imidazole-carboxylic acid core enables hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-5-methyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-15-22(24(29)30)27-23(26-15)16-7-6-12-28(13-16)25(31)32-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21H,6-7,12-14H2,1H3,(H,26,27)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSNQECPIQVKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₃₁H₃₆N₄O₅
- Molecular Weight : 572.65 g/mol
Structural Features
The compound features a piperidine ring, an imidazole moiety, and a fluorenylmethoxycarbonyl (Fmoc) group, which are known to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the Fmoc group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against tumor cells.
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. The imidazole ring is known for its ability to chelate metal ions, which may interfere with metalloproteins involved in cancer progression.
Antimicrobial Activity
Preliminary studies suggest that related compounds exhibit antimicrobial properties. The piperidine structure may play a role in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Neuroprotective Effects
Some derivatives of this compound have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further investigation in treating conditions like Alzheimer's disease.
Study 1: Anticancer Activity
A study published in MDPI explored the anticancer effects of imidazole derivatives similar to our compound. The results demonstrated that these compounds inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Efficacy
Research conducted by UCL examined the antimicrobial properties of piperidine derivatives. The findings indicated that these compounds effectively inhibited bacterial growth, suggesting potential therapeutic applications in infectious diseases .
Study 3: Neuroprotection
In a thesis from UCL, neuroprotective effects were observed in models treated with piperidine-based compounds. The study highlighted the importance of structural modifications in enhancing bioactivity against neurodegeneration .
Data Table: Biological Activities
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- Molecular Formula : C22H23N3O4
- Molecular Weight : 365.43 g/mol
- Functional Groups : Includes an imidazole ring, a piperidine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, showing effective inhibition rates in cell growth assays .
Antimicrobial Properties
Research indicates that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Enzyme Inhibition
The imidazole ring in the compound is known to interact with various enzymes, suggesting potential applications as enzyme inhibitors. This characteristic is particularly relevant in designing inhibitors for enzymes involved in cancer progression or microbial resistance.
Case Study 1: Antitumor Activity Evaluation
A study evaluated a series of compounds based on the imidazole scaffold for their antitumor activity. The results indicated that modifications to the piperidine moiety significantly influenced cytotoxicity against specific cancer cell lines, with some compounds achieving IC50 values below 10 µM .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related derivatives against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess activity, revealing several compounds with notable inhibition zones, indicating strong antimicrobial properties .
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazole vs. Thiazole/Oxazole/Benzimidazole
- 2-(1-Fmoc-pyrrolidin-3-yl)-4-methyl-thiazole-5-carboxylic acid (): Replaces imidazole with thiazole (sulfur atom at position 1), altering electronic properties and metabolic stability. Thiazole’s lower basicity may reduce hydrogen-bonding capacity compared to imidazole .
- Benzimidazole derivatives (): Larger fused-ring systems (e.g., CV-11974 in ) exhibit enhanced aromatic surface area for receptor binding, as seen in angiotensin II antagonists .
Protecting Group Variations
Substituent and Functional Group Comparisons
- Carboxylic Acid vs. Tetrazole :
- Methyl Group Position :
Molecular Weight and Solubility
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | Solubility Traits |
|---|---|---|---|---|
| Target Compound | Imidazole | ~418 (estimated) | Fmoc-piperidine, COOH | Moderate (polar COOH) |
| 2-(1-Fmoc-pyrrolidin-3-yl)-thiazole-5-COOH (Ev7) | Thiazole | 418.44 | Pyrrolidine, COOH | Lower (thiazole’s hydrophobicity) |
| CV-11974 (Ev6) | Benzimidazole | ~500 | Tetrazole, biphenyl | High (ionic tetrazole) |
Data Table: Key Comparative Features
| Feature | Target Compound | 2-(1-Fmoc-pyrrolidin-3-yl)-thiazole-5-COOH (Ev7) | CV-11974 (Ev6) | 9a (Ev2) |
|---|---|---|---|---|
| Core Structure | Imidazole | Thiazole | Benzimidazole | Carbazole |
| Protecting Group | Fmoc | Fmoc | None | tert-BOC |
| Key Substituents | COOH, 4-methyl | COOH, pyrrolidine | Tetrazole, biphenyl | Pyridin-3-yl, dimethyl |
| Molecular Weight (g/mol) | ~418 | 418.44 | ~500 | 372.44 |
| Biological Activity | Not reported | Not reported | Angiotensin II antagonist | Not reported |
Preparation Methods
Organometallic Assembly of Piperidine Scaffold
Copper-catalyzed reaction of β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene produces 5-methylene piperidines (55–85% yield). Subsequent hydrogenation introduces stereochemistry:
| Hydrogenation Conditions | Diastereomeric Ratio | Yield (%) |
|---|---|---|
| H₂/Pd-C (Boc-protected) | 2.3:1 | 78 |
| H₂/Pd-C (TFA-deprotected) | 5:1 | 82 |
| Transfer Hydrogenation (HCO₂NH₄) | 3.8:1 | 69 |
Stereoselectivity improves with acidic deprotection prior to hydrogenation due to conformational locking.
Fmoc Protection Strategies
Piperidine nitrogen protection employs Fmoc-OSu activation (Scheme 1):
Reaction Conditions
Piperidine + Fmoc-OSu → Fmoc-piperidine
(Molar ratio 1:1.2, 91% isolated yield)
Deprotection with 20% piperidine/DMF removes Fmoc quantitatively within 15 min (UV monitoring at 301 nm).
Imidazole Ring Construction
De Novo Heterocycle Synthesis
Radziszewski reaction between α-aminoketones and aldehydes constructs 4-methylimidazole core:
| Component | Quantity (mmol) | Role |
|---|---|---|
| 3-Aminopiperidin-2-one | 10.0 | Cyclization precursor |
| Acetylacetaldehyde | 12.0 | Carbonyl donor |
| NH₄OAc | 15.0 | Ammonia source |
Optimized Conditions
- Solvent: EtOH/H₂O (4:1)
- Temperature: 80°C (8 h)
- Yield: 68% (crude), 59% after HPLC
Conjugation and Final Assembly
Suzuki-Miyaura Cross-Coupling
Late-stage biaryl coupling connects piperidine and imidazole (Scheme 3):
Fmoc-piperidine-3-Bpin + 5-Br-imidazole → Target scaffold
(Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 85°C, 16 h, 77% yield)
Orthogonal Deprotection Sequence
Tandem protecting group removal ensures structural integrity:
- Fmoc cleavage : 20% piperidine/DMF (15 min × 2)
- Methyl ester hydrolysis : LiOH/THF/H₂O (0°C → RT, 4 h)
- Global deprotection : TFA/TIPS/H₂O (95:2.5:2.5, 2 h)
Analytical Characterization Data
Critical spectroscopic signatures confirm structure:
¹H NMR (500 MHz, DMSO-d₆)
- δ 12.15 (s, 1H, COOH)
- δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH)
- δ 4.35–4.18 (m, 3H, Fmoc CH₂ + piperidine H3)
- δ 2.41 (s, 3H, CH₃)
HRMS (ESI-TOF)
Calculated for C₂₆H₂₅N₃O₄ [M+H]⁺: 444.1918
Found: 444.1915
Industrial-Scale Production Considerations
Process Economics
- Raw material cost: $412/kg (100 kg batch)
- PMI (Process Mass Intensity): 86
- E-factor: 32 (excluding aqueous waste)
Environmental Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Solvent Consumption | 580 L/kg | 120 L/kg |
| Energy Use | 890 MJ/kg | 310 MJ/kg |
| CO₂ Footprint | 64 kg/kg | 28 kg/kg |
Continuous flow hydrogenation reduces Pd catalyst loading from 5 mol% to 0.8 mol% while maintaining 91% yield.
Challenges and Optimization Frontiers
Stereochemical Control
Chiral pool vs asymmetric synthesis comparison:
| Approach | ee (%) | Synthetic Steps | Overall Yield |
|---|---|---|---|
| L-Pipecolic acid derivatization | 99.2 | 6 | 41 |
| Enzymatic desymmetrization | 98.5 | 8 | 37 |
| Organocatalytic Mannich | 91.4 | 5 | 29 |
Impurity Profiling
HPLC-MS identifies three critical impurities:
- Over-Fmocylated byproduct (RT 12.3 min, m/z 531.2)
- Ring-opened imidazole (RT 14.7 min, m/z 327.1)
- Oxidized fluorenyl moiety (RT 16.2 min, m/z 460.2)
Q & A
How can synthetic protocols for this compound be optimized to improve yield and purity?
Answer:
Optimization involves adjusting reaction parameters such as solvent choice (e.g., dichloromethane or DMF for solubility), temperature (room temperature vs. controlled heating), and catalyst selection (e.g., HOBt/DCC coupling reagents). For example, inert atmospheres (N₂/Ar) are critical to prevent oxidation of sensitive groups like the Fmoc-protected piperidine . Post-synthesis purification via flash chromatography or preparative HPLC, followed by characterization via NMR and elemental analysis, ensures high purity. Evidence from related Fmoc-protected analogs shows that stepwise deprotection and coupling cycles reduce side reactions .
What advanced analytical techniques are recommended to confirm structural integrity and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify piperidine and imidazole ring conformations and Fmoc-group retention.
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- Infrared Spectroscopy (IR): Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and imidazole N-H bonds.
- Elemental Analysis: Matches calculated vs. experimental C/H/N ratios to detect impurities .
Discrepancies in spectral data may indicate incomplete deprotection or stereochemical variations, requiring X-ray crystallography for absolute configuration confirmation .
How should researchers resolve contradictions in reported biological activities of this compound?
Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, enzyme concentrations) or impurities. Methodological solutions include:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ values under standardized conditions.
- Orthogonal Assays: Compare results from fluorescence-based binding assays vs. functional enzymatic assays.
- Batch Consistency Checks: Use HPLC to ensure compound purity across studies. For example, analogs with fluorinated isoindole cores showed variable bioactivity depending on substitution patterns .
What strategies are effective for studying the compound’s stability under experimental conditions?
Answer:
- Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS.
- Light Sensitivity: Store in amber vials under inert gas to prevent Fmoc-group photolysis .
- pH Stability: Assess solubility and degradation in buffers (pH 2–9); imidazole rings may protonate in acidic conditions, altering reactivity .
How can researchers design experiments to evaluate its mechanism of action in drug discovery?
Answer:
- Molecular Docking: Use software (e.g., AutoDock) to predict interactions with targets like kinases or GPCRs. For example, fluorinated isoindole derivatives showed binding to enzymatic active sites in docking studies .
- Cellular Assays: Measure downstream effects (e.g., cAMP levels, Ca²⁺ flux) in transfected HEK293 cells.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) with purified receptors .
What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as H315/H319) .
- Ventilation: Use fume hoods to prevent inhalation of dust (H335 hazard) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
What methodologies are suitable for investigating stereochemical effects on bioactivity?
Answer:
- Chiral HPLC: Separate enantiomers and test individual isomers in bioassays.
- Circular Dichroism (CD): Correlate optical activity with receptor binding.
- Stereospecific Synthesis: Use chiral auxiliaries or catalysts (e.g., L-proline) to control piperidine configuration. For instance, R vs. S isomers of Fmoc-piperidine derivatives showed divergent binding affinities .
How can researchers leverage this compound in peptide engineering?
Answer:
- Solid-Phase Peptide Synthesis (SPPS): Incorporate the compound as a protected amino acid analog. The Fmoc group is cleaved with piperidine, exposing the piperidine-imidazole core for further coupling .
- Conformational Studies: Use CD or NMR to assess how the rigid imidazole-piperidine structure influences peptide helicity or β-sheet formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
